Dipeptide vs. Monomer: Acylation Efficiency
The primary differentiator of this dipeptide is that it circumvents the well-documented, highly inefficient acylation step required when using the pseudoproline monomer Fmoc-Thr(ΨMe,Mepro)-OH. Studies on the acylation of H-Thr(ΨPro)-resin with various Fmoc-amino acids in flow chemistry reported efficiencies of >75% for most amino acids, but as low as 70% for Met and a mere 8% for Asp [1]. For the sterically demanding β-branched Thr monomer, acylation is particularly challenging, often requiring double couplings or thermal conditions (40°C) to proceed [2]. The preformed Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH dipeptide avoids this hindered acylation entirely, ensuring quantitative incorporation of both residues in a single, high-yielding coupling step .
| Evidence Dimension | Acylation Efficiency |
|---|---|
| Target Compound Data | Quantitative coupling (no hindered acylation required); extends peptide chain by two residues in one step |
| Comparator Or Baseline | Fmoc-Thr(ΨMe,Mepro)-OH (Pseudoproline Monomer) |
| Quantified Difference | Target avoids acylation bottleneck; comparator acylation efficiency ranges from <75% (Met) to 8% (Asp) depending on incoming amino acid [1], and requires harsh or repeated coupling conditions [2] |
| Conditions | Fmoc-SPPS; comparative acylation studies in flow chemistry and batch synthesis |
Why This Matters
Procuring the dipeptide eliminates a known low-yield, high-variability coupling step, ensuring reliable and efficient synthesis of challenging Asn-Thr motifs.
- [1] Szaniszló, S., Ferentzi, K., Perczel, A., & Farkas, V. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(6), 1053-1060. View Source
- [2] Iris Biotech GmbH. (2023). Acylation Efficiencies on Ser and Thr Pseudoproline Monomers. View Source
